Cas no 850913-89-2 (1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate)

1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate 化学的及び物理的性質
名前と識別子
-
- 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate
- 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-fluorobenzoate
- Benzoic acid, 2-fluoro-, 1-(1,1-dimethylethyl)-3-methyl-4-[(4-methylphenyl)thio]-1H-pyrazol-5-yl ester
-
- インチ: 1S/C22H23FN2O2S/c1-14-10-12-16(13-11-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)17-8-6-7-9-18(17)23/h6-13H,1-5H3
- InChIKey: JECCSJAWGQOXFE-UHFFFAOYSA-N
- SMILES: C(OC1N(C(C)(C)C)N=C(C)C=1SC1=CC=C(C)C=C1)(=O)C1=CC=CC=C1F
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 512.3±50.0 °C(Predicted)
- 酸度系数(pKa): 0.11±0.10(Predicted)
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0569-0779-20mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-50mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-2mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-40mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-2μmol |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-4mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-30mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-75mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-5μmol |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0569-0779-15mg |
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2-fluorobenzoate |
850913-89-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoateに関する追加情報
1-tert-Butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate (CAS No. 850913-89-2): A Comprehensive Overview
1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate (CAS No. 850913-89-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer treatments.
The molecular structure of 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate is composed of a pyrazole ring, a tert-butyl group, a methyl group, a sulfanyl moiety, and a 2-fluorobenzoate ester. The pyrazole ring, known for its biological activity, serves as a central scaffold that imparts the compound with its pharmacological properties. The tert-butyl and methyl groups contribute to the compound's stability and lipophilicity, while the sulfanyl moiety and 2-fluorobenzoate ester enhance its reactivity and binding affinity to target proteins.
Recent studies have highlighted the anti-inflammatory properties of 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate. In vitro experiments have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. Additionally, it has been shown to reduce the expression of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These findings suggest that 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate could be a valuable candidate for the development of new anti-inflammatory drugs.
In the context of cancer research, 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate has shown promising anti-cancer activities. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and death. Furthermore, the compound has demonstrated synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy in cancer treatment.
The pharmacokinetic profile of 1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-y l 2-fluorobenzoate has also been extensively studied. In animal models, it has been shown to exhibit good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver, lungs, and tumor sites. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, resulting in several metabolites that are excreted through both renal and biliary pathways.
Toxicity studies have revealed that 1-t e r t -b u t y l -3 -m e t h y l -4 -( 4 -m e t h y l p h e n y l )s u l f a n y l -1 H -p y r a z o l -5 -y l 2 -f l u o r o b e n z o a t e is generally well-tolerated at therapeutic doses. However, at higher concentrations, some adverse effects such as mild hepatotoxicity and gastrointestinal irritation have been observed. These findings underscore the importance of dose optimization and safety monitoring in clinical trials.
The potential therapeutic applications of 1-t e r t -b u t y l -3 -m e t h y l -4 -( 4 -m e t h y l p h e n y l )s u l f a n y l -1 H -p y r a z o l -5 -y l 2 -f l u o r o b e n z o a t e are further supported by ongoing clinical trials. Phase I trials have demonstrated its safety and tolerability in healthy volunteers and patients with advanced solid tumors. Early results from Phase II trials are also encouraging, with some patients showing significant responses to treatment.
In conclusion, 1-t e r t -b u t y l -3 -m e t h y l -4 -( 4 -m e t h y l p h e n y l )s u l f a n y l -1 H -p y r a z o l -5 -y l 2 -f l u o r o b e n z o a t e (CAS No. 850913-89-2) represents an exciting molecule with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in both anti-inflammatory and anti-cancer therapies. Continued research and clinical evaluation will undoubtedly provide more insights into its mechanisms of action and clinical utility.
850913-89-2 (1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 2-fluorobenzoate) Related Products
- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)
- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)
- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)
- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)
- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)
- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)
- 10406-05-0(5-Chloroindole-3-carboxylic acid)
- 1049373-71-8(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)
- 1527925-50-3(1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine)




